molecular formula C8H7N3O2 B1529605 Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate CAS No. 1363381-89-8

Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate

Cat. No.: B1529605
CAS No.: 1363381-89-8
M. Wt: 177.16 g/mol
InChI Key: LKYVYGGBGJSMJX-UHFFFAOYSA-N
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Description

Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate: is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . It is a derivative of pyrrolopyrazine, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 5H-pyrrolo[2,3-B]pyrazine-2-carboxylic acid with methylating agents such as methyl iodide under basic conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the pyrrolopyrazine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride .

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: A wide range of substituted pyrrolopyrazines.

Mechanism of Action

Target of Action

Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . It’s known that 5h-pyrrolo[2,3-b]pyrazine derivatives have shown significant activity on kinase inhibition , suggesting that kinases could be potential targets.

Mode of Action

It’s suggested that the compound interacts with its targets (possibly kinases) and inhibits their function . This inhibition could lead to changes in cellular processes controlled by these kinases.

Biochemical Pathways

Given its potential kinase inhibitory activity , it can be inferred that the compound might affect pathways regulated by kinases. Kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis, so the inhibition of kinases can have significant downstream effects.

Result of Action

Given its potential kinase inhibitory activity , it can be inferred that the compound might affect cellular processes regulated by kinases, leading to changes in cell growth, differentiation, and apoptosis.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly as an inhibitor of certain proteins involved in disease processes. Industry: Its derivatives are used in the manufacture of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 5H-pyrazolo[3,4-b]pyridine-2-carboxylate

  • Methyl 5H-pyrido[3,2-b]pyrazine-2-carboxylate

  • Methyl 5H-pyrido[2,3-b]pyrazine-2-carboxylate

Uniqueness: Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate is unique in its structural features and reactivity , which make it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-7-5(11-6)2-3-9-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYVYGGBGJSMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=N1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195441
Record name 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-89-8
Record name 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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